molecular formula C25H23NO6S B492025 Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 421580-28-1

Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B492025
CAS No.: 421580-28-1
M. Wt: 465.5g/mol
InChI Key: LUXJSQIHWNRCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

Molecular Architecture & IUPAC Nomenclature

The IUPAC name, benzyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate , reflects its hierarchical structure:

  • Benzofuran core : A fused bicyclic system with a furan ring (O1) adjacent to a benzene ring.
  • Substituents :
    • 2-Methyl group : At the C2 position of the benzofuran.
    • 3-Carboxylate ester : A benzyl ester (-COOCH2C6H5) at C3.
    • 5-Sulfonamide linker : Connects the benzofuran to a 4-ethoxyphenyl group (-SO2NH-C6H4-OCH2CH3).

Molecular Formula : C25H23NO6S
SMILES : CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C
InChIKey : LUXJSQIHWNRCRX-UHFFFAOYSA-N.

Table 1: Key Structural Parameters
Parameter Value Source
Molecular Weight 465.52 g/mol
XLogP3 5.2 (Predicted lipophilicity)
Hydrogen Bond Donors 1 (Sulfonamide -NH)
Hydrogen Bond Acceptors 6 (2x SO2, 1x ester, 3x ether)

Crystallographic Characterization & Conformational Analysis

Single-crystal X-ray diffraction studies of analogous benzofuran sulfonamides reveal critical structural insights:

  • Dihedral Angles : The 4-ethoxyphenyl ring forms a dihedral angle of 70.35° with the benzofuran plane, minimizing steric clashes while allowing π-π interactions.
  • Conformational Rigidity : The sulfonamide linker adopts a trans configuration, stabilizing the molecule through intramolecular hydrogen bonds between the -NH group and adjacent carbonyl oxygen.
  • Packing Interactions : Crystal lattices are stabilized by:
    • C–H···O hydrogen bonds between the ethoxy oxygen and aromatic protons (2.48–2.67 Å).
    • π-π stacking between benzofuran and phenyl rings (centroid distances: 3.667–3.701 Å).
Figure 1: Predicted Crystal Packing Diagram

(Note: Representative image based on ; illustrates π-π interactions and H-bonding network.)

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl3, 400 MHz) :
    • δ 7.68–7.72 (m, 2H, Ar-H from 4-ethoxyphenyl).
    • δ 7.45–7.52 (m, 2H, Ar-H from benzofuran).
    • δ 4.42 (q, 2H, -OCH2CH3).
    • δ 2.71 (s, 3H, -CH3 at C2).
  • ¹³C NMR :
    • δ 165.8 ppm (ester C=O).
    • δ 152.3 ppm (SO2N-linked aromatic carbon).
Infrared (IR) Spectroscopy
  • ν 1734 cm⁻¹ : Ester C=O stretch.
  • ν 1349, 1162 cm⁻¹ : Asymmetric and symmetric SO2 stretches.
  • ν 1245 cm⁻¹ : Ether C-O-C vibration.
Mass Spectrometry (HRMS)
  • Exact Mass : 465.1246 (C25H23NO6S).
  • Fragmentation Pattern :
    • Base peak at m/z 91 (benzyl ion).
    • Loss of ethoxy group (-46 Da) and sulfonamide moiety (-155 Da).

Comparative Analysis with Structural Analogues

Table 2: Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Weight LogP Solubility (µg/mL)
Benzyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate -OCH2CH3 465.52 5.2 12.4
Benzyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate -OCH3 451.49 4.8 18.9
Benzyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate -F 451.47 4.5 22.3

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F) : Enhance solubility by reducing LogP but may decrease metabolic stability.
  • Ethoxy vs. Methoxy : The ethoxy group confers higher lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Properties

IUPAC Name

benzyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6S/c1-3-30-20-10-12-21(13-11-20)33(28,29)26-19-9-14-23-22(15-19)24(17(2)32-23)25(27)31-16-18-7-5-4-6-8-18/h4-15,26H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXJSQIHWNRCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Synthesis

The 1-benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 2-methyl-3-hydroxybenzaldehyde undergoes cyclization with acetic anhydride in the presence of sulfuric acid, yielding 2-methyl-1-benzofuran-3-carboxylic acid.

Reaction Conditions :

  • Solvent : Acetic anhydride (neat).

  • Catalyst : Concentrated H₂SO₄ (5 mol%).

  • Temperature : 110°C, reflux for 6 hours.

  • Yield : 72–78%.

Esterification at Position 3

The carboxylic acid at position 3 is esterified with benzyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:

2-Methyl-1-benzofuran-3-carboxylic acid+Benzyl alcoholDCC, DMAPBenzyl 2-methyl-1-benzofuran-3-carboxylate\text{2-Methyl-1-benzofuran-3-carboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{DCC, DMAP}} \text{Benzyl 2-methyl-1-benzofuran-3-carboxylate}

Optimization Insights :

  • Solvent : Dichloromethane (DCM).

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Sulfonylation at Position 5

Introducing the sulfonylamino group at position 5 requires electrophilic aromatic sulfonylation . The amino group is first introduced via nitration/reduction or direct amination, followed by reaction with 4-ethoxyphenylsulfonyl chloride:

Benzyl 5-amino-2-methyl-1-benzofuran-3-carboxylate+4-Ethoxyphenylsulfonyl chlorideBaseTarget Compound\text{Benzyl 5-amino-2-methyl-1-benzofuran-3-carboxylate} + \text{4-Ethoxyphenylsulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Critical Parameters :

  • Base : Pyridine or triethylamine (2.5 equiv) to neutralize HCl byproduct.

  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature.

  • Reaction Time : 12 hours.

  • Yield : 65–70% after recrystallization (ethanol/water).

Analytical Characterization

The final product is validated using spectroscopic techniques:

Technique Key Data
¹H NMR (CDCl₃)δ 1.42 (t, 3H, OCH₂CH₃), 2.58 (s, 3H, CH₃), 5.32 (s, 2H, OCH₂Ph), 7.25–8.12 (m, 12H, aromatic).
IR (KBr)1745 cm⁻¹ (C=O ester), 1360 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O ether).
MS (ESI+) m/z 466.2 [M+H]⁺.

Comparative Analysis of Methodologies

Alternative Sulfonylation Approaches

Patent EP2420490B1 describes sulfonylation using amino acid salts in methanol, though this method shows lower yields (50–55%) for analogous compounds due to competing side reactions.

Solvent Impact on Yield

Polar aprotic solvents (e.g., THF, DMF) enhance sulfonyl chloride reactivity compared to protic solvents like methanol.

Solvent Yield (%) Purity (%)
THF7098
DCM6897
Methanol5090

Industrial and Scalability Considerations

Crystallization Optimization

Patent US10544107B2 highlights the use of anti-solvent crystallization (ethanol/water) to improve purity (>99%) and particle size distribution.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product), driven by solvent use in chromatography.

  • PMI (Process Mass Intensity) : 12.4, indicating moderate efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group may interact with enzymes or receptors, modulating their activity. The benzofuran core can also participate in π-π interactions with aromatic residues in proteins, affecting their function . The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its 4-ethoxyphenyl sulfonamide and benzyl ester substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Sulfonamide Substituent Ester Group Molecular Weight (g/mol) Notable Biological Activity Reference
Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-ethoxyphenyl Benzyl ~453.5* Under investigation -
Ethyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)amido]-1-benzofuran-3-carboxylate 4-methylphenyl Ethyl ~373.4 Altered reactivity vs. sulfonamides
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-fluorophenyl Isopropyl 391.4 Antimicrobial, anticancer potential
Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate 4-fluoro-2-methylphenyl Ethyl 391.4 Enhanced metabolic stability
ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE 4-methyl-3-nitrophenyl Ethyl ~436.4 High reactivity (nitro group)

*Estimated based on structural analogs.

Impact of Substituents on Properties

A. Sulfonamide Substituents
  • Fluoro (4-fluorophenyl) : Enhances binding affinity to target proteins via halogen bonding and improves metabolic stability .
  • Nitro (3-nitrophenyl) : Introduces strong electron-withdrawing effects, increasing chemical reactivity but possibly reducing solubility .
B. Ester Groups
  • Benzyl ester : Greater steric hindrance and lipophilicity compared to ethyl/isopropyl esters, which may slow hydrolysis and prolong in vivo activity.
  • Ethyl/isopropyl esters : Smaller esters improve solubility but may reduce plasma half-life due to faster enzymatic cleavage .

Biological Activity

Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C24H25NO6S
  • Molecular Weight : 453.53 g/mol

The presence of the benzofuran moiety, along with the sulfonamide group, is crucial for its biological activity. The benzofuran structure is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Activity

Benzofuran derivatives are widely recognized for their anticancer properties . Studies have demonstrated that various benzofuran compounds exhibit significant cytotoxicity against different cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of benzofuran can inhibit the proliferation of cancer cells such as K562 (chronic myeloid leukemia) and HL60 (acute promyelocytic leukemia) with IC50 values as low as 0.1 μM .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the AKT pathway .

Other Biological Activities

In addition to anticancer effects, benzofuran compounds have demonstrated a range of other biological activities:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial : Benzofuran derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential use in treating infections .
  • Antioxidant : The antioxidant capacity of these compounds helps in mitigating oxidative stress, which is linked to various diseases including cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of benzofuran derivatives. Key findings include:

  • The position and type of substituents on the benzofuran ring significantly influence biological activity. For example, halogen substitutions at specific positions enhance cytotoxicity against cancer cells .
  • The presence of functional groups such as sulfonamides is essential for maintaining the desired biological activity, particularly in anticancer applications .

Case Studies

Several case studies highlight the effectiveness of benzofuran derivatives in preclinical settings:

  • Study on Lung Cancer Cells :
    • A specific derivative was evaluated against A549 lung adenocarcinoma cells, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
  • Evaluation in Murine Models :
    • In vivo studies using murine models showed that certain benzofuran derivatives reduced tumor growth significantly without adverse effects on body weight or organ health, indicating a favorable therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.